molecular formula C16H15NO3S2 B2909244 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034596-54-6

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2909244
CAS RN: 2034596-54-6
M. Wt: 333.42
InChI Key: ZRRPOOZDVHXZCJ-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and suppress the growth of cancer cells. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to have an effect on the expression of certain genes involved in the inflammatory and cancer pathways.

Advantages and Limitations for Lab Experiments

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide has advantages and limitations for lab experiments. One of the advantages is its potential application as a fluorescent probe for imaging biological systems. Another advantage is its potential application as an anti-inflammatory and anti-cancer agent. However, one of the limitations is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are many future directions for the study of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and its effect on gene expression. Another direction is to study its potential application as a fluorescent probe for imaging biological systems. Additionally, further studies can be conducted to determine its potential application as an anti-inflammatory and anti-cancer agent. Finally, studies can be conducted to improve its solubility in water to make it easier to work with in lab experiments.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies can be conducted to determine its potential applications as an anti-inflammatory and anti-cancer agent, as well as its potential application as a fluorescent probe for imaging biological systems.

Synthesis Methods

There are different methods to synthesize N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide. One of the methods involves the reaction of 5-bromo-2-furylthiophene with 2-(methylsulfonyl)ethylamine in the presence of a palladium catalyst. Another method involves the reaction of 5-(furan-3-yl)thiophene-2-carboxylic acid with 2-aminomethylbenzenesulfonamide in the presence of a coupling agent. The yield of the synthesis method varies depending on the method used.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential application as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,15-4-2-1-3-5-15)17-10-8-14-6-7-16(21-14)13-9-11-20-12-13/h1-7,9,11-12,17H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRPOOZDVHXZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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